molecular formula C10H20BNO2 B174962 2-Cyclohexyl-1,3,6,2-dioxazaborocane CAS No. 122035-40-9

2-Cyclohexyl-1,3,6,2-dioxazaborocane

Cat. No.: B174962
CAS No.: 122035-40-9
M. Wt: 197.08 g/mol
InChI Key: ZEWXJJCKWJZWQY-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,3,6,2-dioxazaborocane is a heterocyclic compound with the molecular formula C₁₀H₂₀BNO₂ and a molecular weight of 197.08 g/mol . It is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.

Scientific Research Applications

2-Cyclohexyl-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1,3,6,2-dioxazaborocane typically involves the reaction of cyclohexylboronic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a solvent such as toluene, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in bulk and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,3,6,2-dioxazaborocane involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various ligands, leading to the formation of stable boron-ligand complexes. These complexes can interact with molecular targets and pathways, influencing various biological processes .

Comparison with Similar Compounds

  • Cyclohexylboronic Acid Diethanolamine Ester
  • 4H-1,3,6,2-Dioxazaborocine, 2-cyclohexyltetrahydro

Comparison: 2-Cyclohexyl-1,3,6,2-dioxazaborocane is unique due to its specific ring structure and the presence of a boron atom. Compared to similar compounds, it exhibits distinct chemical reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

2-cyclohexyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO2/c1-2-4-10(5-3-1)11-13-8-6-12-7-9-14-11/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWXJJCKWJZWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552625
Record name 2-Cyclohexyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122035-40-9
Record name 2-Cyclohexyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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